Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at the 6-position, a phenyl group at the 2-position, and a complex 5-substituent comprising a 2-(4-methoxyphenyl)-2-oxoethoxy moiety. The 3-position is esterified with an ethyl group.
Properties
Molecular Formula |
C26H21BrO6 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21BrO6/c1-3-31-26(29)24-19-13-23(32-15-21(28)16-9-11-18(30-2)12-10-16)20(27)14-22(19)33-25(24)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
ZOZOVXITYJSCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)OC)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Esterification: Formation of the ethyl ester group.
Etherification: Attachment of the 4-methoxyphenyl group via an ether linkage.
Oxidation: Introduction of the oxo group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Esterification often involves the use of ethanol and an acid catalyst, while etherification can be carried out using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Variations at the 5-Position Substituent
The 5-position substituent is a critical determinant of physicochemical and biological properties. Key analogs include:
Notes:
- In contrast, chlorine (in ) and fluorine (in ) substituents introduce electron-withdrawing effects, which could modulate binding affinity or solubility.
Variations at the 2-Position and 3-Carboxylate Group
Substituents at the 2-position and the ester group at the 3-position influence steric bulk and lipophilicity:
Notes:
Impact of Substituents on Physicochemical Properties
- Electron Effects : Methoxy (target), chloro (), and fluoro () groups modulate electron density, affecting reactivity in electrophilic substitutions or metal-catalyzed couplings.
- Steric Effects : Bulky substituents (e.g., phenyl at 2-position) may hinder interactions with enzymes or receptors.
- Hydrogen Bonding : The ketone in the oxoethoxy moiety (target, ) can act as a hydrogen bond acceptor, unlike the simple ether in .
Biological Activity
Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran core, a bromine atom, and an ethoxy group, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 497.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H27BrO7 |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. The compound's mechanism appears to involve the modulation of signaling pathways related to inflammation, potentially through the inhibition of NF-kB activation and COX enzymes.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The underlying mechanism may involve the induction of apoptosis and cell cycle arrest, mediated by specific interactions with cellular receptors or enzymes.
The biological activity of this compound is thought to stem from its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with cell surface receptors that regulate cell growth and survival.
- Signaling Pathway Interference : The compound may disrupt signaling pathways critical for inflammation and cancer cell survival.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that this compound significantly reduces the viability of various cancer cell lines at micromolar concentrations, with IC50 values indicating potent activity.
- Animal Models : Preclinical studies using animal models have demonstrated that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups.
- Comparative Analysis : In comparative studies with other benzofuran derivatives, this compound exhibited superior anti-inflammatory and anticancer properties, highlighting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
